molecular formula C6H9ClF3NO B3045471 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1080474-99-2

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B3045471
CAS No.: 1080474-99-2
M. Wt: 203.59
InChI Key: WSCPWJANBHNLSY-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C6H9ClF3NO. It is characterized by the presence of a chloro group, an ethyl group, and a trifluoroethyl group attached to an acetamide backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process. Initially, dichloroacetic acid is reacted with 2,2,2-trifluoroethanol to obtain trifluoroethyl dichloroacetate. This intermediate is then reacted with ammonia to produce 2-chloro-N-(2,2,2-trifluoroethyl)acetamide .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and acids.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can be used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, different substituted products can be obtained.

    Hydrolysis Products: Amines and carboxylic acids are common products of hydrolysis.

Scientific Research Applications

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The chloro and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 2-chloro-N-ethylacetamide
  • N-ethyl-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both chloro and trifluoroethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF3NO/c1-2-11(5(12)3-7)4-6(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPWJANBHNLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229293
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080474-99-2
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080474-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of N-ethyl-2,2,2-trifluoroethanamine hydrochloride, (0.45 g, 2.8 mmol) in DCM (10 mL) was added triethylamine (1.6 mL, 11.2 mmol) followed by 2-chloroacetyl chloride (0.22 mL, 2.8 mmol). The reaction was warmed to RT and stirred for 2 h. The reaction mixture was concentrated, redissolved in EtOAc (20 mL) and washed with brine (25 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to yield 0.6 g of crude product which was further purified by flash column chromatography using 1:1 EtOAc:hexanes as the eluent. 0.5 g of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide, (yield: 88%) was isolated.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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